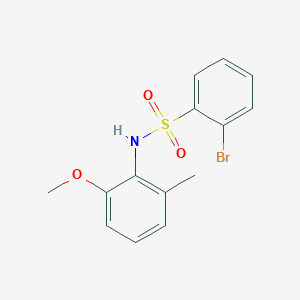![molecular formula C16H26ClN3OS B10837996 (3R)-3-(3-hexylsulfanylpyrazin-2-yl)oxy-1-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B10837996.png)
(3R)-3-(3-hexylsulfanylpyrazin-2-yl)oxy-1-azabicyclo[2.2.1]heptane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-132983 is a potent muscarinic acetylcholine receptor M1 agonist. It has been studied for its potential to improve cognitive deficits associated with Alzheimer’s disease. This compound has shown significant cognitive benefits in preclinical studies, making it a promising candidate for further research in neuropharmacology .
Preparation Methods
The synthesis of WAY-132983 involves several steps:
Reaction of 2,3-dichloropyrazine with hexanethiol: This reaction is carried out using sodium hydride in a mixture of dimethylformamide and tetrahydrofuran, yielding 2-chloro-3-(hexylsulfanyl)pyrazine.
Condensation with racemic exo-1-azabicyclo[2.2.1]heptan-3-ol: This step is also performed using sodium hydride in tetrahydrofuran, resulting in the formation of WAY-132983 as a racemic mixture.
Optical resolution: The racemic mixture is resolved using tartaric acid to obtain the desired enantiomer.
Chemical Reactions Analysis
WAY-132983 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Neuropharmacology: It has shown promise in improving cognitive deficits associated with Alzheimer’s disease by acting as a muscarinic acetylcholine receptor M1 agonist
Pain Management: WAY-132983 has demonstrated potent antihyperalgesic and antiallodynic effects in rodent models of chronic pain.
Cognitive Enhancement: Preclinical studies have shown that WAY-132983 can improve performance in memory-related tasks in aged primates.
Mechanism of Action
WAY-132983 exerts its effects by selectively activating muscarinic acetylcholine receptor M1. This activation leads to enhanced cholinergic neurotransmission, which is crucial for cognitive processes. The compound has shown high brain penetration and systemic bioavailability, making it effective in modulating central nervous system functions .
Comparison with Similar Compounds
WAY-132983 is compared with other muscarinic acetylcholine receptor M1 agonists such as talsaclidine, sabcomeline, and xanomeline. While these compounds also target the same receptor, WAY-132983 has shown a higher selectivity for muscarinic acetylcholine receptor M1 over muscarinic acetylcholine receptor M3 and muscarinic acetylcholine receptor M5, which may result in a better safety profile .
Similar Compounds
- Talsaclidine
- Sabcomeline
- Xanomeline
- Cevimeline
- NGX-267
properties
Molecular Formula |
C16H26ClN3OS |
|---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
(3R)-3-(3-hexylsulfanylpyrazin-2-yl)oxy-1-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C16H25N3OS.ClH/c1-2-3-4-5-10-21-16-15(17-7-8-18-16)20-14-12-19-9-6-13(14)11-19;/h7-8,13-14H,2-6,9-12H2,1H3;1H/t13?,14-;/m0./s1 |
InChI Key |
QAXRREHLPKHWBI-IJDFPQMLSA-N |
Isomeric SMILES |
CCCCCCSC1=NC=CN=C1O[C@H]2CN3CCC2C3.Cl |
Canonical SMILES |
CCCCCCSC1=NC=CN=C1OC2CN3CCC2C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid](/img/structure/B10837914.png)
![(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide](/img/structure/B10837916.png)
![[(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate](/img/structure/B10837935.png)
![1-{5-[4-(2-Isopropoxy-phenyl)-piperazin-1-ylmethyl]-1-methyl-1H-pyrrol-2-ylmethyl}-piperidin-2-one](/img/structure/B10837940.png)
![(3S)-5-Chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine](/img/structure/B10837942.png)
![(2S)-2-[[1-[[[(1R)-1-[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]-2-phenylethyl]-hydroxyphosphoryl]methyl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10837950.png)
![1,4-dibutyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-one](/img/structure/B10837955.png)
![ethyl (2E)-2-[4-ethyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]piperidin-2-ylidene]acetate](/img/structure/B10837961.png)


![N-[2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837971.png)
![3-(2-{3-[4-(4-Cyclohexyl-butylcarbamoyl)-oxazol-2-yl]-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl}-phenyl)-propionic acid](/img/structure/B10837972.png)
![[3-[2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate](/img/structure/B10837980.png)
![1-[4-(2-Methylpyrrol-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B10837990.png)